Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]-
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Overview
Description
Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a quinoline core, a chlorine atom at the 7th position, and a piperazine ring substituted with a phenylmethyl group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with a suitable piperazine derivative. The reaction is carried out under basic conditions, often using sodium or potassium carbonate as the base, and an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve the large-scale synthesis of 4,7-dichloroquinoline, followed by its reaction with the piperazine derivative. The process includes steps such as hydrolysis, decarboxylation, and chlorination to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom at the 7th position can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium or potassium carbonate in DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Scientific Research Applications
Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress, reduce neuroinflammation, and normalize calcium homeostasis in biological systems . These effects are believed to be mediated through its interaction with enzymes and receptors involved in these processes.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-4-(phenylselanyl) quinoline: Known for its multitarget therapy potential in treating peripheral neuropathy.
7-Chloro-4-aminoquinoline: Studied for its antimicrobial activity.
Uniqueness
Quinoline, 7-chloro-4-[4-(phenylmethyl)-1-piperazinyl]- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinoline core with a piperazine ring and a phenylmethyl group makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
104668-07-7 |
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Molecular Formula |
C20H20ClN3 |
Molecular Weight |
337.8 g/mol |
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-7-chloroquinoline |
InChI |
InChI=1S/C20H20ClN3/c21-17-6-7-18-19(14-17)22-9-8-20(18)24-12-10-23(11-13-24)15-16-4-2-1-3-5-16/h1-9,14H,10-13,15H2 |
InChI Key |
RELYQDMDJWGZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C4C=CC(=CC4=NC=C3)Cl |
Origin of Product |
United States |
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